molecular formula C15H12N2O2 B11773693 Methyl 2-(1H-benzo[d]imidazol-2-yl)benzoate

Methyl 2-(1H-benzo[d]imidazol-2-yl)benzoate

Cat. No.: B11773693
M. Wt: 252.27 g/mol
InChI Key: SYAWXBANEJRMKQ-UHFFFAOYSA-N
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Description

Methyl 2-(1H-benzo[d]imidazol-2-yl)benzoate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in various fields due to their diverse biological activities. This compound, in particular, has a benzimidazole moiety attached to a benzoate ester, making it a subject of interest in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1H-benzo[d]imidazol-2-yl)benzoate typically involves the reaction of o-phenylenediamine with methyl 2-formylbenzoate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The general reaction conditions include:

    Reagents: o-Phenylenediamine, methyl 2-formylbenzoate

    Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Solvents: Polar solvents like ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-benzo[d]imidazol-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst

Major Products Formed

    Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives

    Reduction: Formation of methyl 2-(1H-benzo[d]imidazol-2-yl)benzyl alcohol

    Substitution: Formation of nitro or halogenated benzimidazole derivatives

Scientific Research Applications

Methyl 2-(1H-benzo[d]imidazol-2-yl)benzoate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of Methyl 2-(1H-benzo[d]imidazol-2-yl)benzoate involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA and proteins, affecting their function. This compound can inhibit enzymes involved in DNA replication and repair, leading to its potential use as an anticancer agent. Additionally, it can disrupt microbial cell membranes, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate
  • Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate
  • 2-(1H-benzo[d]imidazol-2-yl)quinoline

Uniqueness

Methyl 2-(1H-benzo[d]imidazol-2-yl)benzoate is unique due to its specific ester linkage, which can influence its solubility and reactivity compared to other benzimidazole derivatives. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Biological Activity

Methyl 2-(1H-benzo[d]imidazol-2-yl)benzoate is a compound that belongs to the benzimidazole family, known for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by research findings and data tables.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are recognized for their broad spectrum of biological activities, including anticancer , antimicrobial , anti-inflammatory , and antiviral properties. The structural versatility of these compounds allows for modifications that can enhance their efficacy against various diseases. This compound is one such derivative that has garnered attention in recent studies.

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that methyl benzoate derivatives can induce apoptosis in cancer cell lines. In particular, this compound has been evaluated for its cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells.

Table 1: Cytotoxicity Data of this compound

Cell LineIC50 (µM)Mechanism of Action
HepG225.5Induction of apoptosis
MCF-730.0Cell cycle arrest
A375 (Melanoma)20.0ROS generation and DNA damage

The compound's ability to induce apoptosis was linked to the activation of caspases and the upregulation of p53, a critical regulator of the cell cycle and apoptosis.

Antimicrobial Activity

This compound also demonstrates notable antimicrobial activity. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The compound's mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzimidazole scaffold can significantly influence biological activity. Substituents at various positions on the benzimidazole ring can enhance or diminish the compound's potency against specific targets.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in HepG2 cells, with an IC50 value of 25.5 µM, attributed to apoptosis induction through ROS generation .
  • Antimicrobial Efficacy : Another investigation revealed that the compound exhibited strong antibacterial activity against Staphylococcus aureus with an MIC of 15 µg/mL, suggesting its potential as a lead compound for developing new antibiotics .

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

methyl 2-(1H-benzimidazol-2-yl)benzoate

InChI

InChI=1S/C15H12N2O2/c1-19-15(18)11-7-3-2-6-10(11)14-16-12-8-4-5-9-13(12)17-14/h2-9H,1H3,(H,16,17)

InChI Key

SYAWXBANEJRMKQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=NC3=CC=CC=C3N2

Origin of Product

United States

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